![molecular formula C17H20N4S B2992043 1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105238-38-7](/img/structure/B2992043.png)

1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2 . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Synthesis Analysis

Pyridazines can be synthesized through various methods. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

Pyridazines can undergo various chemical reactions. For example, [3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis

Pyridazines are soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

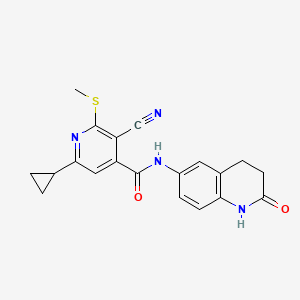

The compound 1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine has a structure that suggests it could have a variety of applications in scientific research due to its pyrazolopyridazine core, which is a type of diazine. Diazines are known for their wide range of pharmacological activities. Below is a comprehensive analysis of potential scientific research applications for this compound, based on the general properties of diazines and thiophenes, as specific information on this compound was not found in the search results.

Anticancer Activity

Diazines, including pyrazolopyridazines, have been reported to exhibit anticancer properties . The structural diversity of these compounds allows for the modulation of various biological targets involved in cancer progression. For example, they can act as kinase inhibitors or DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells.

Antimicrobial and Antifungal Applications

Compounds containing diazine and thiophene moieties have shown antimicrobial and antifungal activities . The presence of a methylthio group, as in the compound , could potentially enhance these properties, making it useful for the development of new antimicrobial agents.

Anti-Inflammatory and Analgesic Effects

Diazine derivatives are known to possess anti-inflammatory and analgesic activities . This makes them valuable in the research of new therapeutic agents for the treatment of chronic inflammatory diseases and pain management.

Cardiovascular Research

Some diazines serve as cardiovascular agents, including antihypertensive drugs . The compound’s structure could be explored for its potential effects on blood pressure regulation and other cardiovascular functions.

Antidiabetic Properties

Diazines have been used in the synthesis of antidiabetic drugs, acting as DPP-IV inhibitors . Research into the compound’s applications could lead to the development of novel treatments for diabetes.

Neuroprotective Applications

The compound’s core structure is similar to those found in drugs that provide neuroprotection . It could be investigated for its potential to protect neuronal cells, which is significant in diseases like Alzheimer’s and Parkinson’s.

Antiparasitic and Antimalarial Research

Thiophene derivatives have shown antiparasitic and antimalarial activities . The compound could be studied for its efficacy against parasitic infections and malaria, contributing to the fight against these diseases.

Material Science Applications

Both diazines and thiophenes are important in material science . The compound could be used in the development of new materials with specific electronic or photonic properties.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-7-methylsulfanyl-4-propan-2-ylpyrazolo[3,4-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-10(2)15-14-9-18-21(16(14)17(22-5)20-19-15)13-7-6-11(3)12(4)8-13/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHYQDQEKANFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SC)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2991960.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2991961.png)

![3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2991962.png)

![Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2991964.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2991966.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991968.png)

![N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991969.png)

amine hydrobromide](/img/no-structure.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2991979.png)